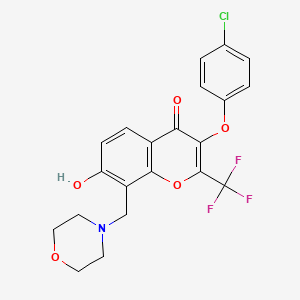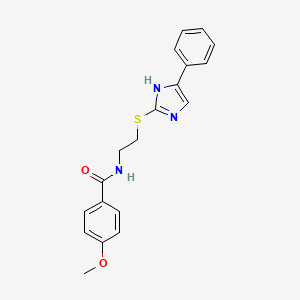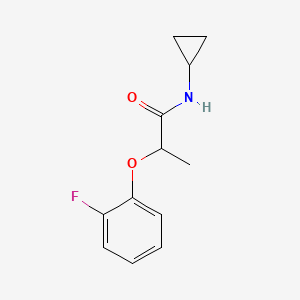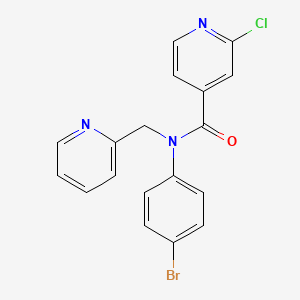![molecular formula C22H18BrN3O4 B2494304 3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 2172064-49-0](/img/structure/B2494304.png)
3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid is a complex organic compound characterized by its bromine atom and fluorenyl methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of fluorene derivatives with brominating agents followed by subsequent reactions to introduce the methoxycarbonyl group and complete the imidazo[1,5-a]pyrazine ring system. The reaction conditions typically require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The fluorenyl methoxycarbonyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Bromate derivatives and other oxidized forms.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted fluorenyl methoxycarbonyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in material science and as a building block for advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Bromo-9H-fluoren-9-one: Similar structure but lacks the imidazo[1,5-a]pyrazine ring system.
3-Bromo-4-oxopiperidine-1-carboxylic acid: Similar functional groups but different core structure.
Uniqueness: The presence of the imidazo[1,5-a]pyrazine ring system and the fluorenyl methoxycarbonyl group make this compound unique compared to its similar counterparts
Properties
IUPAC Name |
3-bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O4/c23-21-24-19(20(27)28)18-11-25(9-10-26(18)21)22(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUBACHVQZOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2Br)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2494221.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine](/img/structure/B2494223.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)
![2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B2494228.png)


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![8-(4-methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2494238.png)

![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2494242.png)
![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)

